3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring and a pyrimidoindazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidoindazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Methoxylation agents: for introducing the methoxy group.
Amidation reagents: for forming the amide bond.
Catalysts: such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
High-pressure reactors: to control reaction conditions.
Continuous flow systems: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
CAS No. |
1676096-60-8 |
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Molecular Formula |
C20H19N5O3 |
Molecular Weight |
377.4g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide |
InChI |
InChI=1S/C20H19N5O3/c1-12-14(8-9-17(26)23-13-7-10-18(28-2)21-11-13)20(27)25-19(22-12)15-5-3-4-6-16(15)24-25/h3-7,10-11,24H,8-9H2,1-2H3,(H,23,26) |
InChI Key |
PKHQHQNPGCWOMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CCC(=O)NC4=CN=C(C=C4)OC |
Origin of Product |
United States |
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